N-(4-phenoxyphenyl)pyrazine-2-carboxamide
Description
N-(4-phenoxyphenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazinecarboxamides It is characterized by the presence of a pyrazine ring substituted with a carboxamide group and a phenoxyphenyl group
Properties
IUPAC Name |
N-(4-phenoxyphenyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-17(16-12-18-10-11-19-16)20-13-6-8-15(9-7-13)22-14-4-2-1-3-5-14/h1-12H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJZYIKIZMNGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with 4-phenoxyaniline. The reaction is facilitated by the use of coupling agents such as thionyl chloride or Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) in the presence of a base like triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promising activity against Mycobacterium tuberculosis, making it a potential candidate for antitubercular drugs.
Biology: The compound has been evaluated for its antifungal and antibacterial properties.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound is believed to inhibit the fatty acid synthase I (FAS I) enzyme in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of essential fatty acids required for the growth and replication of the bacteria . The compound’s activity is pH-dependent, being more effective in slightly acidic conditions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
- N-(4-methoxybenzyl)pyrazine-2-carboxamide
Uniqueness
N-(4-phenoxyphenyl)pyrazine-2-carboxamide stands out due to its unique phenoxyphenyl substitution, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to enhanced activity and selectivity compared to other similar compounds .
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